molecular formula C25H25N3O2 B11124660 N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide

N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B11124660
M. Wt: 399.5 g/mol
InChI Key: ASXBHVIAZIRFNI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the benzimidazole derivative with 2-(2,6-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
  • **N-(2,6-dimethylphenyl)-2-[2-(4-hydroxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is unique due to the presence of the methoxybenzyl group, which may confer specific biological activities and chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H25N3O2/c1-17-7-6-8-18(2)25(17)27-24(29)16-28-22-10-5-4-9-21(22)26-23(28)15-19-11-13-20(30-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,27,29)

InChI Key

ASXBHVIAZIRFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC

Origin of Product

United States

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